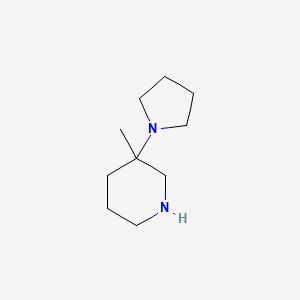
3-Methyl-3-(1-pyrrolidinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(1-pyrrolidinyl)piperidine is a heterocyclic compound that features both a piperidine and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1-pyrrolidinyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3-methylpiperidine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-(1-pyrrolidinyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
3-Methyl-3-(1-pyrrolidinyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of heterocyclic compounds on biological systems.
Industry: It can be used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(1-pyrrolidinyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring that is also commonly used in drug design.
Pyrrolizine: A bicyclic compound that contains both a pyrrolidine and a benzene ring.
Uniqueness
3-Methyl-3-(1-pyrrolidinyl)piperidine is unique due to its combination of both piperidine and pyrrolidine rings, which provides it with distinct structural and chemical properties. This dual-ring structure allows for greater flexibility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
3-methyl-3-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-10(5-4-6-11-9-10)12-7-2-3-8-12/h11H,2-9H2,1H3 |
Clave InChI |
KEWSAYKPLIFQFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCNC1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



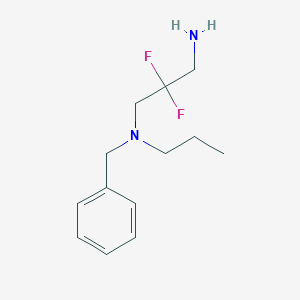
![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)

![tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B13167797.png)
![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)

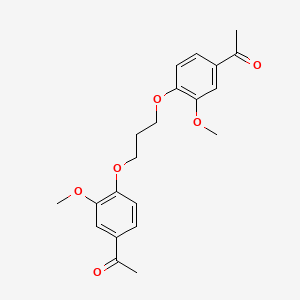
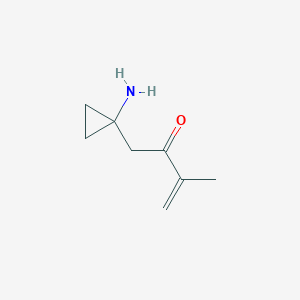


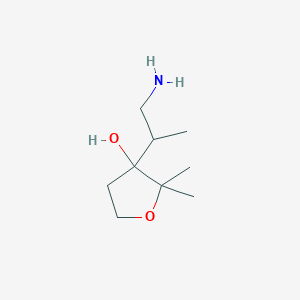

![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)
